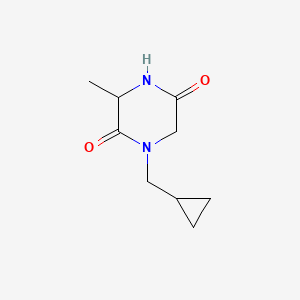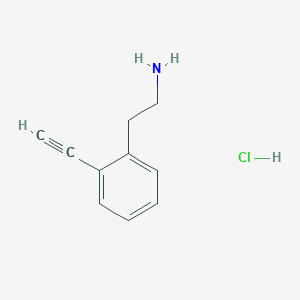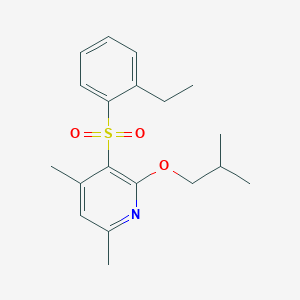![molecular formula C20H23N3O4 B2873595 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide CAS No. 941932-56-5](/img/structure/B2873595.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide, also known as BDDAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDDAO is a derivative of oxalamide, a class of compounds that has been studied for their biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Copper-catalyzed N-arylation
Copper-catalyzed N-arylation of imidazoles and benzimidazoles, facilitated by ligands such as 4,7-Dimethoxy-1,10-phenanthroline, is a critical reaction in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This process enables the formation of aryl-amino bonds under mild conditions, expanding the toolbox for synthesizing nitrogen-containing heterocycles, which are prevalent in bioactive compounds (Altman, Koval, & Buchwald, 2007).
Enzyme Inhibition and Molecular Docking
The synthesis and characterization of Schiff bases derived from sulfamethoxazole and their enzyme inhibition capabilities underscore the importance of these compounds in studying biological processes. By inhibiting enzymes like tyrosinase, cholesterol esterase, and α-amylase, researchers can explore therapeutic targets for various diseases. Molecular docking studies further aid in understanding the interaction between these inhibitors and the active sites of enzymes, providing insights into drug design and action mechanisms (Alyar et al., 2019).
Ring-Opening Polymerization
The study of ring-opening polymerization, particularly involving alkyne-functionalised monomers, is pivotal in the development of biocompatible polymers. These polymers have potential applications in drug delivery systems and tissue engineering, highlighting the importance of functional monomers in creating materials with specific physical, chemical, and biological properties (Coumes et al., 2013).
Photocatalytic CO2 Reduction
Research into photocatalytic CO2 reduction, particularly using solvents like N,N-Dimethylacetamide, represents a significant step towards addressing climate change by converting CO2 into useful chemicals. This process not only helps in reducing greenhouse gas emissions but also contributes to the sustainable production of fuels and raw materials for the chemical industry (Kuramochi, Kamiya, & Ishida, 2014).
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-4-6-14(7-5-13)16(23(2)3)11-21-19(24)20(25)22-15-8-9-17-18(10-15)27-12-26-17/h4-10,16H,11-12H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPRUREMJVEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)

![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2873523.png)
![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)
![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)

![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)
